N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-4-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives have been synthesized and evaluated for their anticonvulsant activity . These molecules were designed as analogs of previously obtained anticonvulsant active pyrrolidine-2,5-diones . The final compounds were synthesized in the alkylation reaction of the corresponding amines with the previously obtained alkylating reagents .Chemical Reactions Analysis
While specific chemical reactions involving “N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-4-(trifluoromethyl)benzamide” are not available, similar compounds have been studied. For example, N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives have shown activity exclusively in the MES seizures especially for 3-(trifluoromethyl)anilide derivatives .Scientific Research Applications
- Furan derivatives have emerged as promising antimicrobial agents. Researchers have explored the antibacterial activity of compounds containing the furan nucleus, including our target compound. These derivatives exhibit efficacy against both gram-positive and gram-negative bacteria .
Antibacterial Activity
properties
IUPAC Name |
N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-4-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24F3N3O2/c25-24(26,27)19-10-8-18(9-11-19)23(31)28-17-21(22-7-4-16-32-22)30-14-12-29(13-15-30)20-5-2-1-3-6-20/h1-11,16,21H,12-15,17H2,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRMVIYOEBMRMHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(CNC(=O)C3=CC=C(C=C3)C(F)(F)F)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.